N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide
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Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C15H20N4O4 and its molecular weight is 320.349. The purity is usually 95%.
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Scientific Research Applications
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
Furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, have been synthesized and characterized for their chelating properties and antimicrobial activity. Transition metal complexes with furan derivatives have been prepared and evaluated for their antibacterial activities against human pathogenic bacteria, demonstrating different levels of inhibition on bacterial growth. This suggests potential applications in the development of new antimicrobial agents (Patel, 2020) [Patel, H. (2020). Analytical and Spectral Study of Furan Ring Containing Organic Ligands. https://consensus.app/papers/spectral-study-furan-ring-containing-organic-ligands-patel/8e0d7401f95054ebb3e210cdbed70a91/?utm_source=chatgpt].
Synthesis and Antimicrobial Activities of Azole Derivatives
Azole derivatives starting from furan-2-carbohydrazide, including compounds with piperidine, piperazine, morpholine, or thiomorpholine moiety, have been synthesized and characterized. These compounds were evaluated for their antimicrobial activities, with some displaying significant activity against tested microorganisms, indicating potential applications in the development of new antimicrobial and antifungal agents (Başoğlu et al., 2013) [Başoğlu, S., Yolal, M., Demirci, S., Demirbas, N., Bektaş, H., & Karaoglu, S. (2013). Design, synthesis and antimicrobial activities of some azole derivatives. Acta poloniae pharmaceutica. https://consensus.app/papers/design-synthesis-activities-azole-derivatives-başoğlu/46701943f1df522aaeb6528a21d1dca6/?utm_source=chatgpt].
PET Imaging of Microglia by Targeting CSF1R
A PET radiotracer specific for CSF1R, a microglia-specific marker, has been developed using a compound similar in structure to N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide. This tracer, [11C]CPPC, is used for imaging of reactive microglia and disease-associated neuroinflammation, offering a noninvasive tool for studying neuroinflammation in vivo. This could have significant implications for understanding and treating neuropsychiatric disorders (Horti et al., 2019) [Horti, A., Naik, R., Foss, C., Minn, I., Misheneva, V., Du, Y., Wang, Y., Mathews, W. B., Wu, Y., Hall, A. W., Lacourse, C., Ahn, H.-H., Nam, H., Lesniak, W. G., Valentine, H., Pletnikova, O., Troncoso, J., Smith, M. D., Calabresi, P., Savonenko, A., Dannals, R., Pletnikov, M., & Pomper, M. (2019). PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R). Proceedings of the National Academy of Sciences. https://consensus.app/papers/imaging-microglia-targeting-macrophage-horti/1379da92ddd555a797494e3009f31573/?utm_source=chatgpt].
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c20-13(12-3-8-23-10-12)18-5-1-11(2-6-18)9-17-15(22)19-7-4-16-14(19)21/h3,8,10-11H,1-2,4-7,9H2,(H,16,21)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXKDSMGFUVVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)N2CCNC2=O)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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